Phenylethyl 2-cyanoacrylate

Catalog No.
S14628941
CAS No.
160583-22-2
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylethyl 2-cyanoacrylate

CAS Number

160583-22-2

Product Name

Phenylethyl 2-cyanoacrylate

IUPAC Name

2-phenylethyl 2-cyanoprop-2-enoate

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-10(9-13)12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,1,7-8H2

InChI Key

LTYWEEUBKYARKZ-UHFFFAOYSA-N

Canonical SMILES

C=C(C#N)C(=O)OCCC1=CC=CC=C1

Phenylethyl 2-cyanoacrylate is a member of the cyanoacrylate family, characterized by its rapid polymerization and strong adhesive properties. This compound features a phenylethyl group attached to a cyanoacrylate moiety, which enhances its adhesion capabilities and may impart unique biological activities. Cyanoacrylates are known for their ability to bond quickly upon exposure to moisture, making them valuable in various industrial and medical applications.

Phenylethyl 2-cyanoacrylate undergoes anionic polymerization, which is initiated by traces of moisture or basic substances present on surfaces. This reaction leads to the formation of long polymer chains, resulting in a solid adhesive bond. The general reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the cyanoacrylate, followed by chain propagation through successive additions of monomer units.

Research indicates that phenylethyl 2-cyanoacrylate exhibits notable biological activities, including antiviral and antifungal properties. Studies have shown that derivatives of cyanoacrylate can inhibit the growth of various pathogens, suggesting potential applications in medical fields such as wound healing and infection prevention . The specific biological effects of phenylethyl 2-cyanoacrylate may vary based on its formulation and the presence of other functional groups.

Several synthesis methods exist for producing phenylethyl 2-cyanoacrylate. A common approach involves the reaction of phenethyl alcohol with cyanoacrylic acid under controlled conditions to ensure high yields and purity. The synthesis typically requires careful temperature management and may involve the use of polymerization inhibitors to prevent premature curing .

General Synthesis Steps:

  • Mixing Reactants: Combine phenethyl alcohol with cyanoacrylic acid in the presence of a catalyst.
  • Temperature Control: Maintain the reaction temperature between 90-120 °C to facilitate optimal reaction rates.
  • Purification: After the reaction, distillation under reduced pressure is often employed to purify the product and remove unreacted materials.

Phenylethyl 2-cyanoacrylate finds extensive applications in various fields:

  • Medical Adhesives: Used for skin closure in surgical procedures due to its rapid bonding and biocompatibility.
  • Industrial Adhesives: Employed in manufacturing processes that require quick-setting adhesives for diverse materials.
  • Cosmetic

Phenylethyl 2-cyanoacrylate shares similarities with other cyanoacrylates but exhibits unique properties due to its specific chemical structure. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Ethyl 2-cyanoacrylateCommonly used as a general-purpose adhesiveLower viscosity compared to phenylethyl variant
Butyl 2-cyanoacrylateOffers flexibility and is used in medical applicationsHigher peel strength than ethyl variant
Methyl 2-cyanoacrylateFast-setting propertiesMore volatile than longer-chain variants
Octyl 2-cyanoacrylateProvides better flexibility and lower skin irritationUsed primarily in medical applications

Phenylethyl 2-cyanoacrylate stands out due to its enhanced bonding characteristics and potential bioactivity, making it particularly advantageous for specialized applications in medicine and industry.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

201.078978594 g/mol

Monoisotopic Mass

201.078978594 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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